molecular formula C18H15N3O4 B1221434 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

Cat. No. B1221434
M. Wt: 337.3 g/mol
InChI Key: XAESXNPBEDJXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a member of quinazolines.

Scientific Research Applications

Anticancer Potential

  • 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including compounds similar to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity against various human cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway in cancer models (Shao et al., 2014).

Tubulin Polymerization Inhibition

  • A series of triazoloquinazolinone-based compounds have been synthesized and tested for their ability to inhibit tubulin polymerization. Some derivatives of this class, which structurally resemble 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have shown potent anticancer activity across a range of cancer cell lines (Driowya et al., 2016).

Antibacterial Applications

  • Compounds like 5-Alkoxyimidazoquinolones, which share structural similarities with 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been prepared as potential antibacterial quinolone derivatives. They have shown significant in vitro antibacterial activity (Fujita et al., 1996).

Antihyperglycemic Properties

  • 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are structurally related to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as new antihyperglycemic agents. A compound within this class demonstrated significant potential for the treatment of diabetes mellitus (Nomura et al., 1999).

Antifibrotic Drug Potential

  • The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally analogous to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been investigated. This compound showed promise as an effective oral anti-fibrotic drug (Kim et al., 2008).

properties

Product Name

4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide

InChI

InChI=1S/C18H15N3O4/c1-10-13-7-15-16(25-9-24-15)8-14(13)20-18(19-10)21-17(22)11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,21,22)

InChI Key

XAESXNPBEDJXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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